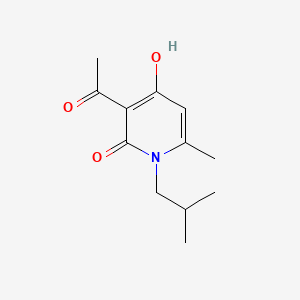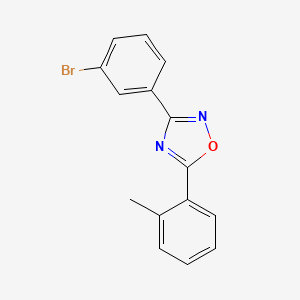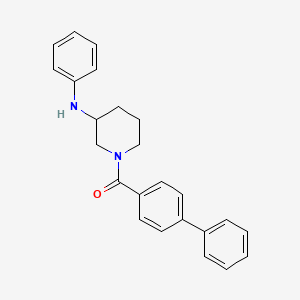
3-acetyl-4-hydroxy-1-isobutyl-6-methyl-2(1H)-pyridinone
描述
3-acetyl-4-hydroxy-1-isobutyl-6-methyl-2(1H)-pyridinone, also known as Deferiprone, is an iron-chelating agent that is used to treat iron overload in patients with thalassemia major and other transfusion-dependent anemias. This compound is a bidentate chelator that forms a stable complex with iron, preventing its accumulation in the body.
科学研究应用
3-acetyl-4-hydroxy-1-isobutyl-6-methyl-2(1H)-pyridinone has been extensively studied for its therapeutic potential in the treatment of iron overload in patients with thalassemia major and other transfusion-dependent anemias. It has been shown to effectively reduce iron overload and improve clinical outcomes in these patients. Furthermore, this compound has been investigated for its potential use in the treatment of other diseases that are associated with iron overload, such as neurodegenerative disorders and liver diseases.
作用机制
3-acetyl-4-hydroxy-1-isobutyl-6-methyl-2(1H)-pyridinone works by chelating iron in the body, forming a stable complex that is excreted in the urine. This prevents the accumulation of iron in the body, which can lead to tissue damage and organ dysfunction. This compound is a bidentate chelator, meaning it forms two bonds with iron, which makes it more effective than other iron-chelating agents.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce iron overload in patients with thalassemia major and other transfusion-dependent anemias. It has also been shown to improve cardiac function, liver function, and bone density in these patients. Furthermore, this compound has been investigated for its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease, where iron accumulation has been implicated in disease progression.
实验室实验的优点和局限性
3-acetyl-4-hydroxy-1-isobutyl-6-methyl-2(1H)-pyridinone has several advantages as an iron-chelating agent for lab experiments. It has high selectivity for iron, meaning it does not chelate other metals in the body. It also has a relatively low toxicity profile, making it a safe option for long-term treatment. However, this compound has some limitations, such as its poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the research and development of 3-acetyl-4-hydroxy-1-isobutyl-6-methyl-2(1H)-pyridinone. One area of interest is the use of this compound in the treatment of neurodegenerative disorders, where iron accumulation has been implicated in disease progression. Another area of interest is the development of novel iron-chelating agents that are more effective than this compound in reducing iron overload in the body. Additionally, there is ongoing research into the use of this compound in combination with other therapies to improve clinical outcomes in patients with thalassemia major and other transfusion-dependent anemias.
属性
IUPAC Name |
3-acetyl-4-hydroxy-6-methyl-1-(2-methylpropyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-7(2)6-13-8(3)5-10(15)11(9(4)14)12(13)16/h5,7,15H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTMSKFROSNTFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(C)C)C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3,4-dichlorobenzyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4412237.png)
![1-{1-[(4-chlorophenyl)sulfonyl]prolyl}piperidine](/img/structure/B4412243.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4412259.png)
![3-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}amino)-2,5-pyrrolidinedione](/img/structure/B4412267.png)
![4-[(4-bromobenzoyl)amino]-2-hydroxybenzoic acid](/img/structure/B4412291.png)
![N-(4-{[(2-tert-butylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4412294.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4412297.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B4412304.png)

![2-(4-ethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4412328.png)
![N-cyclopentyl-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4412335.png)
![2,7-dimethyl-4-[2-(1-piperidinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole hydrochloride](/img/structure/B4412340.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B4412346.png)
